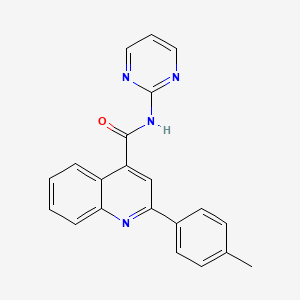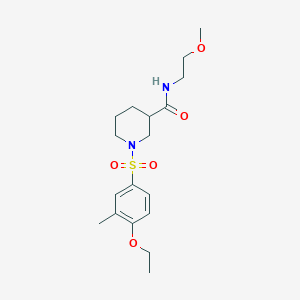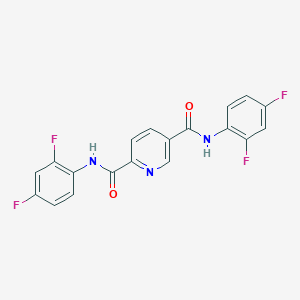![molecular formula C23H15ClN4O4S B14952776 4-chloro-N-(2-{[(4-nitrophenyl)carbonyl]amino}-4-phenyl-1,3-thiazol-5-yl)benzamide](/img/structure/B14952776.png)
4-chloro-N-(2-{[(4-nitrophenyl)carbonyl]amino}-4-phenyl-1,3-thiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heteroaromatic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-nitrobenzoyl chloride.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving 4-chlorobenzoic acid and a suitable amine.
Amidation: The intermediate product is then reacted with 4-nitrobenzoyl chloride to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, showing activity against various cancer cell lines.
Antiviral Research: The compound has shown promise in inhibiting the replication of certain viruses.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE can be compared with other thiazole derivatives:
Similar Compounds: Compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and N-[5-chloro-4-(4-chlorobenzamido)-2-methoxyphenyl]thiophene-2-carboxamide share structural similarities
This compound’s unique structure and diverse applications make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C23H15ClN4O4S |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorobenzoyl)amino]-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H15ClN4O4S/c24-17-10-6-15(7-11-17)20(29)26-22-19(14-4-2-1-3-5-14)25-23(33-22)27-21(30)16-8-12-18(13-9-16)28(31)32/h1-13H,(H,26,29)(H,25,27,30) |
InChI Key |
JQHYVJYPMPWWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952695.png)
![7-Bromo-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952699.png)

![N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B14952718.png)

![4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)

![{4-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B14952741.png)

![5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B14952756.png)

![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14952783.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B14952793.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide](/img/structure/B14952800.png)
